syringoyl methyl ketone
Description
Syringoyl methyl ketone (C10H12O5) is a naturally occurring aromatic ketone identified as a flavor component in maple syrup. Structurally, it consists of a 4-hydroxy-3,5-dimethoxybenzoyl (syringoyl) group attached to a methyl ketone moiety . Its discovery in maple syrup underscores its role in contributing to the complex flavor profile of natural sweeteners, alongside compounds like vanillin, syringaldehyde, and dihydroconiferyl alcohol .
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-5,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVQYKNRRMOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringoyl methyl ketone can be synthesized through the oxidation of syringyl methyl ketone using selenium dioxide. The process involves the oxidation of the corresponding benzyl methyl ketone to form the desired diketone . Another method involves the silver oxide oxidation of 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol, which is synthesized from syringaldehyde and ethyl magnesium bromide .
Industrial Production Methods: The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Syringoyl methyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of syringyl alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Syringoyl methyl ketone has several applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical structure and reactions of lignin.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of syringoyl methyl ketone involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions. These interactions contribute to the compound’s reactivity and potential biological activities .
Comparison with Similar Compounds
Structural and Functional Group Differences
- Methyl Syringate (CAS 884-35-5) : A methyl ester derivative of syringic acid, differing from syringoyl methyl ketone by the presence of an ester (-COOCH3) instead of a ketone (-COCH3) group. This substitution alters polarity and reactivity, making methyl syringate more hydrolytically stable compared to ketones .
- Aryl Methyl Ketones: A broad class of compounds with aromatic rings directly bonded to a methyl ketone group.
- Isopentyl Methyl Ketone : A linear aliphatic ketone (C7H14O) used as a low-density solvent in high-solids coatings. Unlike this compound, it lacks aromaticity and is prized for its volatility and compatibility with industrial formulations .
Physical and Chemical Properties
Q & A
Q. What are the foundational methods for synthesizing syringoyl methyl ketone in laboratory settings?
this compound can be synthesized via Friedel-Crafts acylation or conjugate addition reactions. For example, reacting syringic acid derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates acylation . Alternatively, nucleophilic addition to α,β-unsaturated ketones (analogous to methyl vinyl ketone reactions) can yield substituted methyl ketones . Lab-scale protocols emphasize controlled temperature (0–5°C for exothermic reactions) and inert atmospheres to prevent oxidation.
Q. How can the carbonyl group in this compound be characterized spectroscopically?
- IR Spectroscopy : Prepare a thin film or KBr pellet and analyze the carbonyl stretch region (1700–1750 cm⁻¹). Methyl ketones exhibit a strong absorption near 1715 cm⁻¹, with additional CH₃ umbrella mode peaks at ~1370 cm⁻¹ .
- GC-MS : Use a polar capillary column (e.g., DB-WAX) and electron ionization (EI) at 70 eV. Calibrate with standards (2–600 mg/L) and normalize analyte responses using internal standards (e.g., deuterated acetone) .
Q. What experimental precautions are critical when handling this compound derivatives?
Follow NIOSH guidelines for ketone solvents: use fume hoods, wear nitrile gloves, and avoid skin contact due to potential neurotoxicity . For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data in this compound biodegradation studies be resolved?
Contradictions in biodegradation pathways (e.g., aerobic vs. anaerobic conditions) require cross-validation via:
- Isotopic Tracer Studies : Use ¹³C-labeled ketones to track metabolic intermediates.
- Comparative Genomics : Identify microbial strains (e.g., Ralstonia spp.) with ketone-degrading gene clusters .
- Kinetic Modeling : Fit biodegradation rates to Michaelis-Menten equations, accounting for substrate inhibition at high concentrations .
Q. What mechanistic insights support this compound’s role in cyclization reactions?
this compound’s α,β-unsaturated carbonyl structure enables participation in Robinson annulation. The reaction proceeds via:
Q. How do solvent effects influence this compound’s reactivity in catalytic systems?
Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates in aldol reactions, while non-polar solvents (e.g., toluene) favor keto-enol tautomerism. Solvent choice impacts reaction yields and byproduct formation. Use Hansen solubility parameters to screen solvents for optimal activity .
Data Analysis and Interpretation
Q. What statistical models are appropriate for analyzing this compound’s dose-response neurotoxicity?
- Probit Analysis : Fit neurotoxic endpoints (e.g., motor neuron degradation) to log-dose curves.
- ANOVA : Compare treatment groups exposed to varying ketone concentrations, with Tukey’s post-hoc test for significance .
- LC-MS/MS : Quantify urinary metabolites (e.g., syringoyl glucuronide) to correlate internal exposure with neurotoxic effects .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be reconciled?
- Dynamic NMR : Resolve tautomeric equilibria by variable-temperature experiments.
- COSY/HSQC : Assign proton-carbon correlations to distinguish regioisomers.
- Crystallography : Validate structures via X-ray diffraction to resolve ambiguity .
Tables
Table 1 : Key IR Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O (ketone) | 1715 | Strong stretch |
| CH₃ (umbrella) | 1370 | Symmetric bend |
| Aromatic C-O | 1250–1270 | Syringol ring |
Table 2 : GC-MS Parameters for Ketone Analysis
| Parameter | Setting |
|---|---|
| Column | DB-WAX |
| Ionization Mode | EI (70 eV) |
| Internal Standard | d6-Acetone |
| Calibration Range | 2–600 mg/L |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
